molecular formula C17H16N4 B6008641 2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE

2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B6008641
M. Wt: 276.34 g/mol
InChI Key: GYVRAJJKSFYCSP-UHFFFAOYSA-N
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Description

2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are composed of a fused benzene and imidazole ring. This particular compound is characterized by the presence of two benzimidazole units connected via a methylene bridge, each substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. The methylation of the benzimidazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the formation of the methylene bridge, which can be accomplished through a reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the additional methyl and methylene substitutions.

    2-Methylbenzimidazole: Similar structure but with only one methyl group.

    5-Methylbenzimidazole: Similar structure but with the methyl group at a different position.

Uniqueness

2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its dual benzimidazole structure with specific methyl and methylene substitutions. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-6-[(2-methyl-3H-benzimidazol-5-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-10-18-14-5-3-12(8-16(14)20-10)7-13-4-6-15-17(9-13)21-11(2)19-15/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVRAJJKSFYCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CC3=CC4=C(C=C3)N=C(N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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